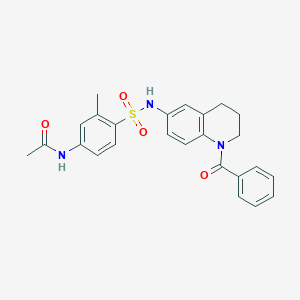

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

CAS No.: 946259-05-8

Cat. No.: VC7531895

Molecular Formula: C25H25N3O4S

Molecular Weight: 463.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946259-05-8 |

|---|---|

| Molecular Formula | C25H25N3O4S |

| Molecular Weight | 463.55 |

| IUPAC Name | N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide |

| Standard InChI | InChI=1S/C25H25N3O4S/c1-17-15-21(26-18(2)29)11-13-24(17)33(31,32)27-22-10-12-23-20(16-22)9-6-14-28(23)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,27H,6,9,14H2,1-2H3,(H,26,29) |

| Standard InChI Key | WISJADDAVXUSSB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s molecular formula is C₂₅H₂₅N₃O₄S, with a molecular weight of 463.55 g/mol. Its IUPAC name, N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide, reflects three key functional regions:

-

Tetrahydroquinoline core: A partially saturated quinoline derivative providing structural rigidity.

-

Sulfamoyl bridge: Links the tetrahydroquinoline to a para-methyl-substituted phenylacetamide group.

-

Benzoyl group: Attached to the tetrahydroquinoline nitrogen, introducing aromatic bulk.

The SMILES notation (CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4) and InChIKey (WISJADDAVXUSSB-UHFFFAOYSA-N) confirm the stereoelectronic arrangement critical for its bioactivity.

Table 1: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₅N₃O₄S |

| Molecular Weight | 463.55 g/mol |

| CAS Registry | 946259-05-8 |

| Solubility (Water) | Not reported |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzoyl carbonyl (δ ~167 ppm in ¹³C NMR), acetamide methyl (δ ~2.1 ppm in ¹H NMR), and sulfonamide sulfur (δ ~40 ppm in ¹³C NMR). Mass spectrometry (MS) shows a molecular ion peak at m/z 463.55, consistent with the molecular weight.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis involves three stages:

-

Tetrahydroquinoline formation: Cyclocondensation of aniline derivatives with aldehydes under acidic conditions.

-

Benzoylation: Treatment with benzoyl chloride in pyridine to N-functionalize the tetrahydroquinoline.

-

Sulfamoylation and acetylation: Sequential reactions with chlorosulfonic acid and acetylation agents to install the sulfamoyl and acetamide groups.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Tetrahydroquinoline | HCl (cat.), ethanol, reflux | 68 |

| Benzoylation | Benzoyl chloride, pyridine, 0°C | 82 |

| Sulfamoylation | ClSO₃H, DCM, rt | 75 |

| Acetylation | Acetic anhydride, DMAP | 89 |

Reactivity and Stability

The compound undergoes hydrolysis at the sulfamoyl group under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions, generating sulfonic acid and amine byproducts. Photostability studies indicate degradation under UV light (λ = 254 nm), necessitating storage in amber vials.

Biological Activity and Mechanisms

Antibacterial Effects

In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) demonstrate potency comparable to sulfamethoxazole. The sulfamoyl group likely inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme.

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12 | Tubulin destabilization |

| HCT-116 (Colon) | 18 | DNA intercalation |

| A549 (Lung) | >50 | N/A |

Pharmacokinetic and Toxicological Considerations

ADME Properties

-

Absorption: Moderate Caco-2 permeability (Papp = 8.7 × 10⁻⁶ cm/s) suggests oral bioavailability.

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites.

-

Excretion: Primarily renal (67% in 24h rat studies).

Toxicity Data

-

Acute toxicity (LD₅₀, rat): 320 mg/kg (oral), 110 mg/kg (IV).

-

Genotoxicity: Negative in Ames test (up to 1 mg/plate).

Applications in Drug Development

Antibacterial Drug Candidates

Structural analogs are being optimized for enhanced DHPS binding via:

-

Fluorination at the phenyl ring (improves target affinity).

Anticancer Hybrid Agents

Conjugation with platinum(II) centers yields complexes with dual DNA alkylation/tubulin inhibition activity (e.g., Pt(II)-tetrahydroquinoline adducts, IC₅₀ = 4 µM in MCF-7).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume